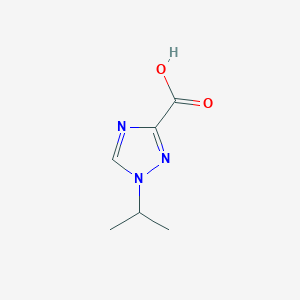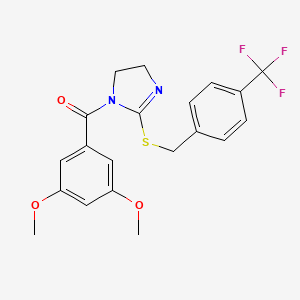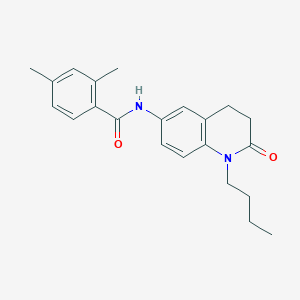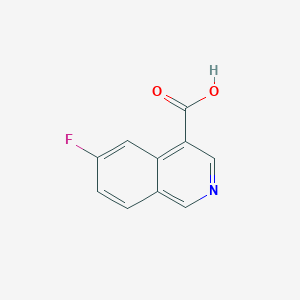
6-Fluoroisoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroisoquinoline-4-carboxylic acid is a chemical compound that incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of carboxylic acids often involves oxidations . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . In the context of quinoline-4-carboxylic acid derivatives, a diverse range of these derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases .Molecular Structure Analysis
The molecular weight of this compound is 191.16 . The InChI code is 1S/C10H6FNO2/c11-9-4-6-1-2-12-5-7 (6)3-8 (9)10 (13)14/h1-5H, (H,13,14) .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including those that involve the carboxyl group and those that involve the rest of the molecule . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .Physical And Chemical Properties Analysis
Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The physical form of this compound is powder .Applications De Recherche Scientifique
Antimicrobial Applications
- The structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including derivatives of 6-fluoroisoquinoline, have been explored to understand their significant activities against Gram-positive and Gram-negative bacteria. These studies underscore the potential of fluoroisoquinoline derivatives in developing new antibacterial drugs (Koga et al., 1980).
Fluorophore Development
- Fluorinated quinolone derivatives, including 6-fluoroisoquinoline compounds, have been investigated for their photophysical properties and potential as fluorophores. The novel fluorophore 6-Methoxy-4-quinolone, derived from similar compounds, exhibits strong fluorescence in a wide pH range, suggesting its utility in biomedical analysis (Hirano et al., 2004).
Synthetic and Structural Studies
- The synthesis and structural elucidation of fluoroquinolone compounds, including those related to 6-fluoroisoquinoline, have been extensively studied. These efforts aim to understand the molecular basis of their antibacterial activity and to explore their potential in treating infections resistant to other antibiotics (Charushin et al., 2014).
Antimycobacterial Research
- Novel fluoroquinolones synthesized from 6-fluoroisoquinoline-4-carboxylic acid derivatives have been evaluated for their antimycobacterial activities. These compounds have shown promise in vitro and in vivo against Mycobacterium tuberculosis, including multi-drug-resistant strains, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).
Photophysical and Photochemical Studies
- The photochemistry of fluoroquinolones, including 6-fluoro derivatives, has been explored to understand their photostability and the mechanisms underlying their photodegradation. Such studies are crucial for evaluating the safety and efficacy of these compounds when exposed to light, which is particularly relevant for their use as medications (Fasani et al., 1999).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit various enzymes and receptors
Mode of Action
It is known that similar compounds interact with their targets by binding to active sites, thereby inhibiting their function . The specific interactions between 6-Fluoroisoquinoline-4-carboxylic acid and its targets remain to be elucidated.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as apoptosis
Pharmacokinetics
Similar compounds have been found to have high gi absorption and bbb permeability . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity and induce apoptotic dna fragmentation
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Safety and Hazards
Orientations Futures
Fluorinated isoquinolines, such as 6-Fluoroisoquinoline-4-carboxylic acid, have attracted a great deal of attention over the past several decades . A number of these compounds have been synthesized because of the remarkable progress in synthetic methodologies for fluorinated heterocycles . The present study of quinoline-4-carboxylic acid derivatives may be considered as promising lead for future design of potent h TopoIIα inhibitors as novel anticancer agents .
Propriétés
IUPAC Name |
6-fluoroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAASBHTUUEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)


![Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2719672.png)
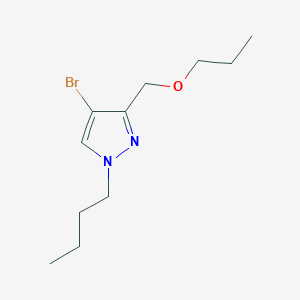
![(E)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-(thiophen-2-ylmethylene)benzohydrazide](/img/structure/B2719674.png)
![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)
![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)
![ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate](/img/structure/B2719680.png)
